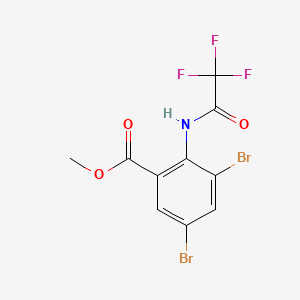

Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate

説明

Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate (CAS: 1363166-10-2) is a synthetic benzoate ester with the molecular formula C₁₀H₆Br₂F₃NO₃ and a molecular weight of 404.96 g/mol . It features a trifluoroacetamido group at the 2-position and bromine atoms at the 3- and 5-positions on the aromatic ring. This compound is primarily used in research settings, with applications in medicinal chemistry and organic synthesis. It is available as a research-grade chemical with a purity exceeding 95% and is supplied in solution form (e.g., 10 mM in DMSO) for experimental convenience . Storage recommendations include keeping the compound at room temperature, away from moisture, with stock solutions stored at -80°C (up to 6 months) or -20°C (up to 1 month) . Its solubility varies by solvent, requiring careful preparation for experimental use .

特性

IUPAC Name |

methyl 3,5-dibromo-2-[(2,2,2-trifluoroacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2F3NO3/c1-19-8(17)5-2-4(11)3-6(12)7(5)16-9(18)10(13,14)15/h2-3H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFDNUDERDYOFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)Br)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501146408 | |

| Record name | Benzoic acid, 3,5-dibromo-2-[(2,2,2-trifluoroacetyl)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363166-10-2 | |

| Record name | Benzoic acid, 3,5-dibromo-2-[(2,2,2-trifluoroacetyl)amino]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-dibromo-2-[(2,2,2-trifluoroacetyl)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The process is optimized to ensure high yield and cost-effectiveness while maintaining the quality of the final product .

化学反応の分析

Types of Reactions

Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the benzene ring.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction and oxidation reactions can produce different derivatives with altered functional groups .

科学的研究の応用

Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate has diverse scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The bromine atoms may also play a role in the compound’s reactivity and interactions with other molecules.

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate, the following table compares it with structurally or functionally related benzoate esters:

Key Differences and Implications

Substituent Effects on Reactivity and Solubility :

- The bromine atoms and trifluoroacetamido group in Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate contribute to its high molecular weight (404.96 vs. 136.15 for methyl benzoate) and lipophilicity , reducing aqueous solubility compared to simpler benzoates like methyl benzoate .

- Chlorine or hydroxyl substituents (e.g., in methyl 2-chlorobenzoate or methyl dihydroxybenzoates) increase polarity, enhancing solubility in polar solvents .

Applications: Methyl Benzoate: Widely used in cosmetics and food due to low toxicity and pleasant aroma, contrasting with the research-exclusive use of Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate .

Research Findings and Industrial Relevance

- Synthetic Utility : The trifluoroacetamido group in Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate serves as a protective group in peptide synthesis or as a directing group in cross-coupling reactions, leveraging bromine’s reactivity for further functionalization .

- Market Availability : The compound is listed as discontinued by some suppliers (e.g., CymitQuimica), highlighting challenges in sourcing compared to commercial staples like methyl benzoate .

生物活性

Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanism of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate features a benzoate structure with bromine substituents at the 3 and 5 positions and a trifluoroacetamido group at the 2 position. The presence of bromine enhances the compound's stability and reactivity, while the trifluoroacetamido group improves binding affinity to various biological targets due to its electron-withdrawing properties.

The mechanism of action of Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate involves interactions with specific proteins or enzymes. The trifluoroacetamido group is known to enhance binding affinity, potentially leading to modulation of enzyme activity. Bromine atoms may also influence the compound's reactivity and interactions with biomolecules, making it a candidate for further therapeutic exploration.

Antimicrobial Properties

Research indicates that Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate exhibits antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. For instance, studies on related compounds indicate that the trifluoromethyl group can enhance inhibition potency against enzymes involved in metabolic pathways. This suggests that Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate may also possess similar inhibitory effects .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A recent study evaluated the inhibitory effects of halogenated benzoates on monoamine oxidase (MAO) isoforms. The results demonstrated that certain derivatives exhibited significant inhibition percentages against MAO-B, highlighting the potential of halogenated compounds in neuroprotective applications .

- Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of trifluoromethyl-substituted benzoates. The findings indicated that these compounds could effectively inhibit a range of bacterial strains, suggesting their utility in pharmaceutical formulations aimed at combating infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate | Halogenated aromatic compound | Incorporates bromine atoms influencing stability |

| Methyl 3-(trifluoroacetyl)benzoate | Aromatic ester | Contains a trifluoroacetyl group enhancing reactivity |

| Methyl 2-(trifluoroacetyl)benzoate | Aromatic ester | Different position of trifluoroacetyl group |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves bromination of a benzoate precursor followed by trifluoroacetamide functionalization. For bromination, anhydrous conditions and controlled stoichiometry (e.g., 2 equivalents of Br₂) are critical to avoid over-substitution. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹⁹F NMR to confirm absence of di-brominated byproducts or unreacted starting materials .

Q. How should researchers characterize this compound’s structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and methyl ester signals (δ 3.8–4.0 ppm).

- ¹⁹F NMR : Confirm trifluoroacetamido group (δ -70 to -75 ppm).

- IR Spectroscopy : Detect C=O stretches (1720–1750 cm⁻¹ for ester and amide).

Cross-reference with certified reference materials (CRMs) for quantitative NMR, as seen in analogous trifluoromethyl benzoic acid derivatives .

Q. What solvent systems are optimal for recrystallization?

- Methodological Answer : Ethanol/water mixtures (7:3 v/v) are effective due to the compound’s moderate polarity. Slow cooling from reflux ensures high crystalline yield. Filter under reduced pressure to isolate pure crystals, and confirm melting point (mp 140–144°C, similar to trifluoromethyl benzoic acid analogs) .

Advanced Research Questions

Q. How can competing substitution pathways during bromination be controlled?

- Methodological Answer : Use directing groups (e.g., trifluoroacetamido) to orient bromination at the 3,5-positions. Kinetic studies suggest that lower temperatures (0–5°C) and Lewis acids (e.g., FeBr₃) improve regioselectivity. Monitor reaction progress via TLC (silica, UV detection) every 30 minutes to terminate before byproduct formation .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions often arise from impurity profiles or assay conditions. For example, residual acetic acid (from synthesis) may inhibit enzyme activity. Pre-treat samples with activated charcoal or ion-exchange resins. Validate bioactivity using orthogonal assays (e.g., MIC tests vs. cell viability assays) and report purity thresholds (>95% by HPLC) .

Q. How to optimize trifluoroacetamido group stability under basic conditions?

- Methodological Answer : The trifluoroacetamido group is prone to hydrolysis in alkaline media. Stabilize via buffered conditions (pH 6–7) or use protective groups (e.g., Boc) during downstream reactions. For long-term storage, keep the compound desiccated at -20°C to prevent moisture-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。